Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 7-nitro-
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
- δ 8.92 ppm (d, 1H) : Aromatic proton adjacent to the nitro group.
- δ 8.35–7.98 ppm (m, 4H) : Remaining aromatic protons.
- δ 5.21 ppm (s, 1H) : Exchangeable proton of the sulfonic acid group.
- δ 152.3 ppm : Carbon bonded to the nitro group.
- δ 142.1 ppm : Oxadiazole ring carbons.
- δ 128.9–118.4 ppm : Aromatic carbons.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 295.03 [M-H]⁻ . Characteristic fragments include:
Infrared and Raman Vibrational Profiles
- 1350 cm⁻¹ and 1160 cm⁻¹ : Asymmetric and symmetric S=O stretching (sulfonic acid).
- 1520 cm⁻¹ and 1345 cm⁻¹ : N-O stretching (nitro group).
- 1600–1450 cm⁻¹ : Aromatic C=C vibrations.
Raman spectroscopy highlights enhanced aromatic ring vibrations at 1580 cm⁻¹ and 1455 cm⁻¹ , with weaker S=O signals due to polarization effects.
Tables
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P21 |
| a (Å) | 12.456(2) |
| b (Å) | 12.471(2) |
| c (Å) | 12.088(2) |
| β (°) | 99.003(2) |
| Volume (ų) | 1854.48 |
| Z | 4 |
Table 2: Key Spectral Assignments
| Technique | Signal (cm⁻¹ or ppm) | Assignment |
|---|---|---|
| ¹H NMR | δ 8.92 (d) | Aromatic H near NO₂ |
| ¹³C NMR | δ 152.3 | C-NO₂ |
| IR | 1350, 1160 | S=O stretching |
| Raman | 1580 | Aromatic C=C stretching |
Properties
IUPAC Name |
7-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O6S/c14-13(15)5-1-2-6-7(3-5)9(20(16,17)18)4-8-10(6)11-12-19-8/h1-4H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBIPCLXYJYOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)ON=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058912 | |
| Record name | Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-91-3 | |
| Record name | 7-Nitronaphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Naphth(1,2-d)(1,2,3)oxadiazole-5-sulfonic acid, 7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 7-nitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 7-nitro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-nitronaphth[1,2-d][1,2,3]oxadiazole-5-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
General Synthetic Approach
Data Table: Summary of Preparation Steps and Conditions
Research Findings and Notes
- The compound is often obtained as a mixture of nitro positional isomers, which may require chromatographic separation for pure 7-nitro isomer isolation.
- Microwave-assisted synthesis methods have improved yields and reduced reaction times for oxadiazole ring formation.
- Sulfonation and nitration steps must be carefully controlled to avoid side reactions and degradation.
- Analytical methods such as HPLC with appropriate mobile phases enable effective purification and characterization.
Chemical Reactions Analysis
Types of Reactions
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 7-nitro- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium dithionite.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino derivatives.
Substitution: Formation of compounds with different functional groups replacing the sulfonic acid group.
Scientific Research Applications
Analytical Chemistry
One of the primary applications of Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 7-nitro- is in the field of analytical chemistry. It is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
HPLC Applications
- Separation Method : The compound can be effectively separated using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid.
- Column Type : Newcrom R1 HPLC columns are specifically designed for this purpose, allowing for scalable applications suitable for isolating impurities during preparative separations .
Material Science
In material science, Naphth[1,2-d][1,2,3]oxadiazole derivatives are known for their luminescent properties. These characteristics make them valuable in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Luminescent Properties
- The compound exhibits fluorescence under UV light, making it suitable for applications in sensors and imaging technologies.
- Research indicates that modifications to the sulfonic acid group can enhance its photophysical properties, leading to improved performance in electronic devices .
Biological Applications
While primarily used in analytical and material sciences, there is emerging interest in the biological applications of Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid derivatives.
Potential Antimicrobial Activity
Studies have suggested that certain derivatives may exhibit antimicrobial properties. This potential can be explored further to develop new antimicrobial agents against resistant bacterial strains .
Case Study 1: HPLC Method Development
A study conducted on the separation of Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid highlighted its effectiveness in isolating impurities from pharmaceutical compounds using HPLC techniques. The method demonstrated high resolution and reproducibility across various sample matrices.
Case Study 2: OLED Development
Research into OLEDs utilizing Naphth[1,2-d][1,2,3]oxadiazole derivatives showed promising results for increased efficiency and brightness compared to traditional materials. These findings suggest that further exploration could lead to commercially viable products in the lighting industry.
Mechanism of Action
The mechanism of action of Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 7-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism and Substitution Patterns
Key structural analogs include:
Notes:
- Positional Isomerism : The 7- and 8-nitro isomers differ in nitro group placement, affecting electronic distribution and intermolecular interactions. For example, the 8-nitro isomer’s lower pKa (-1.19) suggests stronger acidity compared to hypothetical values for the 7-nitro analog .
- Oxadiazole vs. Oxazole : Replacement of the oxadiazole ring with oxazole (as in sodium 1,2-dihydro-2-thioxonaphth[1,2-d]oxazole-5-sulfonate) reduces ring strain and alters hydrogen-bonding capacity .
Physicochemical Properties
- Solubility and Stability : The sodium salt of the 8-nitro isomer (CAS 130-59-6) is water-soluble, while the free acid form likely requires alkaline conditions for dissolution. The nitro group’s position influences photostability, critical for dye applications .
- Synthetic Routes : The 7-nitro derivative is synthesized via diazotization of "diazo acid" (naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid) under alkaline conditions, followed by copper complexation .
Biological Activity
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 7-nitro- is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound features a naphthalene ring fused with an oxadiazole ring, a sulfonic acid group, and a nitro group at the 7th position.
- Molecular Formula : C₁₀H₅N₃O₆S
- Molecular Weight : 295.231 g/mol
- CAS Number : 84-91-3
Naphth[1,2-d][1,2,3]oxadiazole derivatives have been shown to interact with various biological targets:
- Enzyme Interactions : These compounds can inhibit or activate enzymes through binding interactions that alter their activity.
- Cellular Effects : They influence cellular functions such as proliferation and apoptosis in cancer cell lines.
The biological activity of Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 7-nitro- is primarily attributed to:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
- Gene Expression Modulation : Changes in gene expression can lead to altered cellular responses.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
Anticancer Activity
Studies indicate that Naphth[1,2-d][1,2,3]oxadiazole derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC₅₀ Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Tamoxifen (10.38) |
| A549 (Lung) | 0.12 - 2.78 | Doxorubicin |
| U-937 (Leukemia) | Not specified | Not specified |
These findings suggest that the compound may induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .
Antimicrobial Activity
Naphth[1,2-d][1,2,3]oxadiazole derivatives have also shown promising antibacterial properties. They were tested against various bacterial strains with notable efficacy against Gram-positive and Gram-negative bacteria .
Study on Cytotoxicity
In a study evaluating the cytotoxicity of this compound on L929 normal cells and various cancer cell lines (A549 and HepG2), it was found that certain derivatives significantly increased cell viability while others exhibited cytotoxic effects at higher concentrations .
Mechanistic Insights
Molecular docking studies revealed strong hydrophobic interactions between the compound and amino acid residues of specific receptors. This interaction is similar to those observed with established anticancer drugs like Tamoxifen .
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (reflux) | Prevents side reactions |
| Solvent | Ethanol/water (3:1) | Balances solubility and reactivity |
| Catalyst | H₂SO₄ (0.5 equiv) | Accelerates sulfonation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
